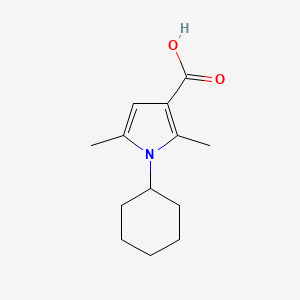

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVGWKKJNWJABL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359180 |

Source

|

| Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797798-85-7 |

Source

|

| Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Authored For: Drug Development Professionals & Biomedical Researchers From: A Senior Application Scientist

Preamble: Defining the Challenge

In drug discovery, the journey from a novel chemical entity to a validated therapeutic is underpinned by a deep understanding of its mechanism of action (MOA). The compound 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a distinct chemical structure, yet its biological target and molecular MOA are not established in the public domain literature.[1] This guide, therefore, does not document a known pathway but rather outlines a robust, multi-phased strategic workflow for its elucidation. We will proceed from structural hypothesis to target identification, molecular characterization, and cellular validation, providing the causal logic behind each experimental choice.

Phase 1: Hypothesis Generation from Structural Analysis

The structure of a small molecule provides the initial clues to its potential biological function. A systematic analysis of its core scaffolds and functional groups allows for the generation of testable hypotheses.

-

Pyrrole-3-Carboxylic Acid Core: This scaffold is a privileged structure in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4] Notably, substituted pyrrole-3-carboxylic acids have been identified as potent inhibitors of protein kinases and modulators of nuclear receptors like the Retinoic Acid Receptor Alpha (RARα).[5][6] The carboxylic acid moiety itself is a critical hydrogen bond donor/acceptor and can act as a metal-chelating group, often anchoring the molecule within a target's binding site.[5]

-

2,5-Dimethyl Substitution: These methyl groups increase the lipophilicity of the pyrrole core and provide steric bulk, which will influence the shape and specificity of binding to a target protein. Their position dictates the geometry of the molecule's presentation to a binding pocket.

-

N-Cyclohexyl Group: This large, lipophilic group significantly influences the compound's pharmacokinetic properties and is a key determinant of binding affinity. It will likely occupy a hydrophobic pocket within the target protein, contributing substantially to the binding energy. Similar substitutions are found in compounds designed to enhance cell permeability and target engagement.[7]

Initial Hypotheses: Based on these features, this compound could plausibly target:

-

Protein Kinases: Many kinase inhibitors utilize a heterocyclic core, with hydrophobic groups occupying the pocket adjacent to the ATP-binding site.[6]

-

Nuclear Receptors: The overall structure bears some resemblance to scaffolds that bind within the ligand-binding domains of receptors like RARs.[5]

-

Metalloenzymes: The carboxylic acid could interact with a metal cofactor in an enzyme active site.

Phase 2: Unbiased Target Identification

While structural hypotheses are useful, an unbiased approach is critical to discover novel or unexpected targets. Chemical proteomics is the gold standard for identifying the direct binding partners of a small molecule within a complex biological system.[8][9][10]

Chemical Proteomics Workflow: Affinity Capture-Mass Spectrometry

The most direct method to identify a compound's binding partners is to use the compound itself as "bait" to "fish" for its targets from a cell lysate.[11] This involves immobilizing the compound on a solid support and identifying the proteins that specifically bind to it.

Experimental Protocol: Affinity Capture-MS

-

Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker arm with a terminal reactive group (e.g., an alkyne or azide for click chemistry). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, via the linker's reactive group.

-

Lysate Incubation: Prepare a native protein lysate from a relevant cell line or tissue. Incubate the lysate with the compound-conjugated beads. Include two critical controls:

-

Control 1 (Beads Alone): Incubate lysate with unconjugated beads to identify non-specific bead-binding proteins.

-

Control 2 (Competitive Elution): Co-incubate the lysate and beads with a high concentration of the free, unmodified parent compound. Proteins that are competed off are considered specific binders.

-

-

Washing & Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are highly enriched in the experimental sample compared to both the beads-alone control and the competitive elution control. These are your high-confidence target candidates.[8][9]

Caption: Workflow for target identification using Affinity Capture-Mass Spectrometry.

Phase 3: Target Validation & Molecular Mechanism

Once high-confidence target candidates are identified, the next phase is to validate the direct interaction and characterize its molecular details. This requires orthogonal, biophysical, and biochemical assays.

A. Confirmation of Direct Target Engagement in Cells

Before moving to in vitro assays, it is crucial to confirm that the compound engages its target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15]

Experimental Protocol: Western Blot-based CETSA

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should remain at room temperature as a non-heated control.

-

Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the precipitated/aggregated proteins.

-

Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blotting.

-

Analysis: Plot the relative amount of soluble protein against temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated cells compared to the vehicle control, indicating target stabilization.[16]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

B. Biophysical Characterization of Binding

To quantify the binding affinity (KD), kinetics (kon/koff), and thermodynamics of the interaction, label-free biophysical methods are employed using purified target protein.

| Technique | Principle | Key Outputs | Advantages | Considerations |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | KD, kon, koff | Real-time kinetics, high sensitivity. | Requires protein immobilization, which can affect activity. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | KD, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics, no immobilization. | Requires larger amounts of pure protein. |

| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding. | KD | Low sample consumption, works in complex solutions. | Requires fluorescent labeling of one partner. |

| Caption: Comparison of key biophysical techniques for binding characterization. |

C. Biochemical Functional Assays

If the validated target is an enzyme, the next logical step is to determine how the compound modulates its function.[17]

Experimental Protocol: Enzyme Inhibition Assay

-

Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound.

-

Reaction & Detection: Incubate to allow the enzymatic reaction to proceed. Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

IC50 Determination: Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which inhibition is 50%).

-

Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to characterize the mode of inhibition.[17]

Phase 4: Elucidating Downstream Cellular Consequences

Confirming that the compound binds a target and modulates its activity is key, but understanding the downstream cellular consequences is essential for linking the MOA to a physiological outcome.

Assuming the target is a protein kinase (e.g., "Kinase X") involved in a known signaling pathway, the following experiments would elucidate the compound's effect.

-

Target Phosphorylation: Use a phospho-specific antibody to measure the autophosphorylation of Kinase X via Western Blot. Treatment with an inhibitor should decrease this signal.

-

Substrate Phosphorylation: Measure the phosphorylation of a known downstream substrate of Kinase X. Inhibition of Kinase X should lead to a corresponding decrease in the phosphorylation of its substrate.

-

Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA-sequencing to measure changes in the expression of genes that are known to be regulated by the Kinase X signaling pathway.

Caption: Hypothetical signaling pathway illustrating downstream effects of target inhibition.

Conclusion

Determining the mechanism of action for a novel compound like this compound is a systematic, iterative process. It requires an integrated approach that begins with structural hypotheses and moves through unbiased target discovery, rigorous biophysical and biochemical validation, and finally, characterization of the downstream cellular effects. By employing a suite of modern techniques from chemical proteomics to cellular thermal shift assays, researchers can build a high-confidence, evidence-based model of a compound's MOA, paving the way for its further development as a chemical probe or therapeutic agent.

References

- Biotium BioTech. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification?

- Xie, F., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.

- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.

- Sun, B., & He, Q-Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.

- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.

- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. RSC Publishing.

- Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action.

- National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Sygnature Discovery. (n.d.). Mechanism of Action (MOA).

- ResearchGate. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling?

- PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- PubMed Central (PMC). (n.d.). Identifying mechanism-of-action targets for drugs and probes.

- PubMed Central (PMC). (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- Creative Proteomics. (n.d.). Drug Mechanism of Action Analysis Services.

- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

- Parrow, E. (n.d.). CETSA.

- PubMed Central (PMC). (n.d.). Bioactive pyrrole-based compounds with target selectivity.

- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.

- ACS Publications. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.

- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- PubChem. (n.d.). This compound.

- PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.

Sources

- 1. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. CETSA [cetsa.org]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

The Biological Versatility of Substituted Pyrrole-3-Carboxylic Acids: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of biologically active molecules.[1][2][3] Its presence in vital natural products, such as heme and chlorophyll, underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[3][4][5] This versatility stems from its unique electronic properties and the potential for substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This guide focuses specifically on the pyrrole-3-carboxylic acid core. The inclusion of the carboxylic acid functional group at the 3-position is particularly significant, as it can act as a key pharmacophore, participating in hydrogen bonding and other electrostatic interactions with receptor sites, while also influencing solubility and other drug-like properties.[6] We will explore the synthesis, diverse biological activities, and structure-activity relationships of this promising class of compounds, providing a technical foundation for researchers and drug development professionals.

I. Synthetic Strategies: From Classical Methods to Modern Innovations

The generation of diversely substituted pyrrole-3-carboxylic acid libraries is paramount for exploring their therapeutic potential. While several classical methods exist, modern advancements have streamlined these processes.

The Hantzsch Pyrrole Synthesis: A Workhorse Method

The Hantzsch synthesis is a classical and widely utilized method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[7][8] While effective, traditional batch syntheses can suffer from low yields and require multiple steps with intermediate purification.[7][8]

Innovation Spotlight: Continuous Flow Synthesis

A significant advancement is the development of one-step, continuous flow synthesis protocols.[7][8][9] This methodology allows for the direct synthesis of pyrrole-3-carboxylic acids from commercially available tert-butyl acetoacetates, amines, and 2-bromoketones. A key innovation in this process is the utilization of the HBr generated as a byproduct to hydrolyze the tert-butyl ester in situ, yielding the desired carboxylic acid in a single microreactor.[7][8][9] This approach not only improves efficiency and yield but also facilitates the rapid synthesis of analog libraries for screening.

Caption: Workflow for continuous flow synthesis of pyrrole-3-carboxylic acids.

II. Spectrum of Biological Activities

Substituted pyrrole-3-carboxylic acids and their derivatives exhibit a remarkable range of pharmacological properties, positioning them as promising candidates for various therapeutic areas.[7][8]

A. Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[1] Pyrrole derivatives have emerged as a promising class of compounds with significant antibacterial potential against both Gram-positive and Gram-negative bacteria.[1][10]

-

Mechanism of Action: DNA Gyrase Inhibition: A key mechanism for their antibacterial effect is the inhibition of bacterial topoisomerases, such as DNA gyrase.[1] For example, a compound identified as 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid demonstrated potent inhibition of DNA gyrase with an IC50 value of < 5 nM and a corresponding Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL against Mycobacterium tuberculosis.[1] This highlights the scaffold's potential in developing new antitubercular agents.

Caption: Inhibition of DNA gyrase by pyrrole derivatives disrupts DNA replication.

-

Structure-Activity Relationship (SAR): SAR studies reveal that halogen substitutions on the pyrrole ring can be beneficial for biological activity.[1] The lead compound 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid showed potent, broad-spectrum activity against multidrug-resistant strains, with efficacy confirmed in a mouse infection model.[1]

| Compound Type | Target Organism(s) | Typical MIC Range (µg/mL) | Reference |

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus sp. | Not specified | [1] |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [1] |

| Substituted pyrrole-3-carboxaldehydes | Pseudomonas putida | 16 - 64 | [1] |

| Dichloro-substituted pyrrole carboxamides | Multidrug-resistant bacteria | 1 - 4 | [1] |

B. Anticancer Activity

The pyrrole core is a feature of several approved anticancer drugs, such as Sunitinib, making its derivatives a fertile ground for oncology research.[11][12]

-

Mechanism of Action: Tubulin Polymerization and Cell Cycle Arrest: Certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as potent anticancer agents that function by disrupting tubulin polymerization.[13] This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately inducing cell death.[13]

-

Cytotoxicity in Cancer Cell Lines: In vitro studies have demonstrated the dose- and time-dependent cytotoxic activity of various pyrrole derivatives against a range of human cancer cell lines, including:

| Compound Class | Cancer Cell Line | Observed Effect | IC50 Values | Reference |

| Ethyl-2-amino-pyrrole-3-carboxylates | Leiomyosarcoma (SK-LMS-1) | G2/M Cell Cycle Arrest | Not specified | [13] |

| Pyrrole derivatives (e.g., 4a, 4d) | Colon (LoVo), Breast (MCF-7) | Cytotoxicity | Dose-dependent | [11][12] |

| Pyrrolo[3,4-c]pyrrole hydroxamic acids | Various | Anticancer potential | Not specified | [14] |

C. Anti-inflammatory Activity

Several non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, are based on a pyrrole structure.[15][16] This has inspired the development of novel pyrrole-3-carboxylic acid derivatives as potent anti-inflammatory agents.

-

Mechanism of Action: COX-1/COX-2 Inhibition: The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[15][16] By blocking COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15]

-

Rational Design and SAR: Through field-based quantitative structure-activity relationship (FB-QSAR) modeling, researchers have designed novel N-pyrrole carboxylic acid derivatives.[15] Studies have shown that incorporating an acetic acid group at position 1 can lead to potent activity against both COX-1 and COX-2, with some compounds showing greater potency than the reference drug celecoxib.[15] Conversely, other substitutions can confer selectivity for COX-1 over COX-2.[15] Several 5-aroyl-6-substituted pyrrolo[1,2-a]pyrrole-1-carboxylic acids demonstrated potency equal to or greater than indomethacin in animal models.[17]

III. Key Experimental Protocols

To facilitate further research, this section provides streamlined, step-by-step methodologies for the synthesis and evaluation of substituted pyrrole-3-carboxylic acids.

Protocol 1: Synthesis of a Pyrrole-3-Carboxylic Acid via Hantzsch Reaction (Batch Method)

Causality: This protocol outlines a standard batch synthesis, a fundamental technique for producing initial quantities of a target compound for screening. It follows the principles of the Hantzsch reaction, which is a reliable method for forming the pyrrole ring.[7]

-

Step 1: Enamine Formation: Dissolve the primary amine (1.0 eq) and β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

-

Step 2: Cyclization: To the crude enamine mixture, add the α-haloketone (1.0 eq). Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

-

Step 3: Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography (silica gel) to yield the pyrrole ester.

-

Step 4: Hydrolysis: Dissolve the purified ester in a mixture of THF/methanol and add an aqueous solution of lithium hydroxide (2.0 eq). Stir at room temperature until the ester is fully consumed (as monitored by TLC).

-

Step 5: Final Isolation: Acidify the reaction mixture to pH ~3-4 using 1M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final pyrrole-3-carboxylic acid.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

Causality: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the potency of a potential antibacterial agent. This protocol uses a broth microdilution method to find the lowest concentration of the compound that prevents visible bacterial growth.

-

Step 1: Preparation of Compound Stock: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Step 2: Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Step 3: Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Step 4: Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Step 5: Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Step 6: Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 3: In Vitro Anticancer Cell Proliferation (MTS Assay)

Causality: The MTS assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This allows for the determination of a compound's cytotoxic or cytostatic effects.[13]

-

Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Step 2: Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

-

Step 3: Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Step 4: MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Step 5: Final Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

Caption: A typical biological screening cascade for drug discovery.

IV. Future Perspectives and Conclusion

Substituted pyrrole-3-carboxylic acids represent a highly versatile and promising scaffold in modern drug discovery. The breadth of their biological activities, from antibacterial and anticancer to anti-inflammatory, ensures their continued relevance in the search for new therapeutics.[2][5] Future research will likely focus on several key areas:

-

Target Selectivity: Optimizing substituents to enhance selectivity for specific targets (e.g., COX-2 over COX-1, or specific bacterial enzymes) to improve efficacy and reduce side effects.

-

Hybrid Molecules: Combining the pyrrole-3-carboxylic acid core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[4]

-

Advanced Delivery Systems: Developing novel formulations or pro-drug strategies to improve the pharmacokinetic profiles of potent lead compounds.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.

- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH.

- Synthesis, characterization and biological activity of novel pyrrole compounds.

- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- Synthesis of certain pyrrole deriv

- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.

- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.

- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.

- Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds. PubMed.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.

- Selected examples of biologically active 3-pyrrolines.

- In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. SciELO México.

- Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity rel

- A review article on biological importance of pyrrole. World Journal of Advanced Research and Reviews.

- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society.

- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.

- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Ingenta Connect.

- Synthesis, antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry.

- Synthesis of New Pyrroles of Potential Anti‐Inflamm

- Pyrrole carboxylic acid derivatives as antibacterial agents.

- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi

- Pyrrole-3-carboxylic acid. PubChem.

- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Pyrrole-3-carboxylic acid. CymitQuimica.

- Pyrrole. Wikipedia.

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review article on biological importance of pyrrole [wisdomlib.org]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. syrris.com [syrris.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]

- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Designed for researchers in medicinal chemistry and materials science, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this substituted pyrrole. While experimental data for this specific molecule is not yet publicly available[1], this guide serves as an authoritative predictive resource, detailing the rationale behind expected spectral features and providing robust protocols for data acquisition and interpretation.

Introduction: The Structural Rationale

This compound incorporates several key structural motifs: a fully substituted pyrrole ring, a bulky N-cyclohexyl group, two electron-donating methyl groups, and an electron-withdrawing carboxylic acid group. The interplay of these substituents dictates the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding these signatures is paramount for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies. This guide will deconstruct the expected contributions of each molecular fragment to the overall spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the target compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be characterized by distinct signals for the pyrrole ring proton, the two methyl groups, the N-cyclohexyl group, and the carboxylic acid proton. The predicted chemical shifts are based on known substituent effects on the pyrrole scaffold[2].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its chemical shift can be concentration and solvent dependent due to hydrogen bonding.[3][4] |

| Pyrrole C4-H | 6.3 - 6.5 | Singlet | 1H | This is the sole proton on the pyrrole ring. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid and the overall electron density of the ring. |

| N-Cyclohexyl C1'-H | 4.0 - 4.5 | Multiplet | 1H | The methine proton of the cyclohexyl group directly attached to the nitrogen is deshielded by the electronegative nitrogen atom. |

| Pyrrole C2-CH₃ | 2.2 - 2.4 | Singlet | 3H | Methyl groups on pyrrole rings typically appear in this region.[5][6] |

| Pyrrole C5-CH₃ | 2.1 - 2.3 | Singlet | 3H | This methyl group is expected to be at a slightly different chemical shift than the C2-methyl due to the different adjacent substituent (C4-H vs. C3-COOH). |

| N-Cyclohexyl (-CH₂-) | 1.2 - 2.0 | Multiplets | 10H | The ten protons of the five methylene groups in the cyclohexyl ring will produce a complex series of overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The chemical shifts are predicted based on additive substituent effects on the pyrrole ring.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Carboxylic Acid (-C OOH) | 165 - 175 | Carboxyl carbons are significantly deshielded and appear in this characteristic downfield region.[3][4] |

| Pyrrole C2 | 135 - 145 | The carbon atom attached to the methyl group and adjacent to the nitrogen. Its shift is influenced by both. |

| Pyrrole C5 | 130 - 140 | Similar to C2, but its chemical environment is slightly different due to the proximity to the C4-H. |

| Pyrrole C3 | 120 - 128 | The carbon bearing the carboxylic acid group. |

| Pyrrole C4 | 110 - 118 | The carbon atom bonded to the lone pyrrole proton. |

| N-Cyclohexyl C1' | 55 - 65 | The methine carbon directly attached to the nitrogen atom. |

| N-Cyclohexyl (-CH₂-) | 25 - 35 | The methylene carbons of the cyclohexyl ring. Multiple signals are expected in this range. |

| Pyrrole C2-C H₃ | 12 - 15 | Methyl carbon chemical shifts are typically found in the upfield region. |

| Pyrrole C5-C H₃ | 11 - 14 | Expected to be close to the C2-methyl signal. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential.

Sample Preparation:

-

Dissolve 10-15 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable -COOH proton.

-

Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

Data Acquisition (400 MHz Spectrometer):

-

¹H NMR: Acquire data with a spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Use 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire data with a spectral width of 240 ppm, using proton decoupling. A longer acquisition time (e.g., 1.5 s) and a relaxation delay of 2-5 seconds are recommended. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. For this compound, the most prominent features will be from the carboxylic acid moiety.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad | This very broad and characteristic band is due to the strong hydrogen bonding of the carboxylic acid dimers.[3][9] It will likely overlap with the C-H stretching bands. |

| 2850 - 3000 | C-H stretch (Aliphatic) | Medium-Strong | Arises from the C-H bonds of the cyclohexyl and methyl groups. These sharp peaks will be superimposed on the broad O-H band.[9] |

| 1680 - 1710 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer appears as a very intense, sharp band in this region.[9][10] |

| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Medium-Strong | Associated with the C-O single bond of the carboxylic acid.[9] |

| 1400 - 1450 | O-H bend (Carboxylic Acid) | Medium | In-plane bending vibration of the O-H group.[9] |

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) FT-IR:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectral Data

The choice of ionization technique is critical. Electron Ionization (EI) would likely lead to extensive fragmentation, while a softer technique like Electrospray Ionization (ESI) is preferable for observing the molecular ion.

| Ionization Mode | Predicted m/z | Ion Assignment | Rationale & Notes |

| ESI (+) | 222.149 | [M+H]⁺ | Protonated molecular ion. The exact mass for C₁₃H₂₀NO₂⁺ is 222.1488.[1] |

| ESI (+) | 244.131 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. The exact mass for C₁₃H₁₉NNaO₂⁺ is 244.1308.[1] |

| ESI (-) | 220.134 | [M-H]⁻ | Deprotonated molecular ion. The exact mass for C₁₃H₁₈NO₂⁻ is 220.1343.[1] |

Expected Fragmentation Pathways

Under EI or tandem MS (MS/MS) conditions, predictable fragmentation patterns for pyrrole derivatives and carboxylic acids would emerge.[11][12]

-

Loss of the Cyclohexyl Group: Cleavage of the N-C₁' bond could lead to the loss of a cyclohexyl radical (•C₆H₁₁) or cyclohexene (C₆H₁₀), depending on the mechanism.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.

-

Alpha-Cleavage: Fragmentation of the cyclohexyl ring itself.

-

Pyrrole Ring Cleavage: The aromatic pyrrole ring is relatively stable but can undergo fragmentation under high-energy conditions.[11]

Diagram: Mass Spectrometry Analysis Logic

Caption: Logical flow from analyte to detected ions and potential fragments in MS.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data, grounded in established chemical principles and literature precedents for analogous structures. The detailed protocols and interpretive rationale herein are designed to empower researchers to validate the synthesis of this compound and to facilitate its further development in pharmaceutical and materials science applications. The self-validating nature of the described workflows ensures high-confidence structural elucidation.

References

-

University of Calgary. (n.d.). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Zelsmann, H. R. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

-

Abell, A. D., et al. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Black, D. S. C., & Strauch, R. J. (1991). 13C NMR spectra of 1‐pyrroline 1‐oxides, 2H‐pyrrole 1‐oxides and related compounds. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected α-amino-ε-caprolactam (MPCL) monomer. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethylpyrrole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]

-

PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,4-dimethyl-5-(3,4-dimethyl-2(1H)-thioxo-5-pyrrolylidenemethyl)-, methyl ester. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclohexyl Moiety: A Key Player in the Structure-Activity Relationship of Bioactive Pyrrole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold and the Significance of N-Substitution

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in medicinal chemistry. Its versatile structure is found in a vast array of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic potential of pyrrole derivatives is often finely tuned by the nature and position of substituents on the pyrrole ring. Of particular importance is the substituent at the N-1 position, which can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets.[3]

This technical guide delves into the structure-activity relationship (SAR) of a specific and increasingly important class of pyrrole derivatives: those bearing an N-cyclohexyl substituent. By analyzing the interplay between the cyclohexyl group, the pyrrole core, and other substituents, we aim to provide a comprehensive understanding of how this particular structural feature drives biological activity. This guide will explore the synthesis, biological evaluation, and mechanistic insights into N-cyclohexyl pyrrole derivatives, offering valuable information for the design and development of novel therapeutic agents.

The Influence of the N-Cyclohexyl Group on Biological Activity: A Multifaceted Role

The incorporation of a cyclohexyl group at the nitrogen atom of the pyrrole ring imparts unique characteristics to the molecule, influencing its interaction with various biological targets. The bulky and lipophilic nature of the cyclohexyl moiety can enhance binding to hydrophobic pockets within enzymes and receptors, while its conformational flexibility allows for optimal orientation within the binding site.

N-Cyclohexyl Pyrrole Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and pyrrole-based scaffolds have been extensively explored as kinase inhibitors.[4] The N-substituent on the pyrrole ring plays a crucial role in determining the potency and selectivity of these inhibitors.

A quantitative structure-activity relationship (QSAR) study on a series of pyrrole derivatives as lymphocyte-specific kinase (Lck) inhibitors revealed that bulky molecules may not be advantageous for Lck inhibition.[5][6] However, the hydrophobic properties of substituents can be conducive to activity.[5][6] This suggests that while the sheer size of the N-cyclohexyl group might be a limiting factor for some kinases, its hydrophobicity can be beneficial if the target protein possesses a corresponding hydrophobic pocket.

In the context of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, the N-substituent is critical for activity. While many potent inhibitors feature aryl or benzyl groups at this position, the exploration of cycloalkyl groups like cyclohexyl offers a pathway to modulate solubility and metabolic stability.

Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Several classes of pyrrole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[8][9]

While direct SAR studies focusing solely on N-cyclohexyl pyrroles as tubulin inhibitors are not abundant, broader studies on N-substituted pyrroles provide valuable insights. For instance, in a series of 3-aroyl-1-arylpyrrole (ARAP) derivatives, the 1-phenyl ring was found to be mandatory for potent inhibition of tubulin polymerization.[8][9] Replacing the aryl group with a cyclohexyl moiety would likely alter the binding mode and potency, potentially by interacting differently with the hydrophobic regions of the colchicine binding site. The conformational flexibility of the cyclohexyl ring could allow it to adopt a favorable orientation within the pocket that a rigid aryl group cannot.

Synthesis of N-Cyclohexyl Pyrrole Derivatives

The synthesis of N-cyclohexyl pyrrole derivatives can be achieved through several established methods for pyrrole synthesis, followed by or incorporating the introduction of the cyclohexyl group at the nitrogen atom.

General Synthetic Strategies

Two classical and versatile methods for pyrrole synthesis are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.

-

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclohexylamine, typically under acidic or neutral conditions.[10] This is a straightforward and widely used method for preparing N-substituted pyrroles.

-

Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of an α-halo ketone with a β-ketoester and an amine (cyclohexylamine).[10]

More contemporary methods, such as those utilizing microwave assistance or flow chemistry, can offer improved yields, reduced reaction times, and more environmentally friendly processes.[11][12]

Representative Synthetic Protocol: Paal-Knorr Synthesis of an N-Cyclohexyl Pyrrole

The following is a representative, step-by-step protocol for the synthesis of a generic N-cyclohexyl-2,5-dimethylpyrrole.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1 equivalent).

-

Add a suitable solvent, such as ethanol or acetic acid.

-

Add cyclohexylamine (1.1 equivalents) to the mixture.

Step 2: Reaction

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-cyclohexyl-2,5-dimethylpyrrole.

Caption: General workflow for the Paal-Knorr synthesis of N-cyclohexyl pyrrole derivatives.

Biological Evaluation of N-Cyclohexyl Pyrrole Derivatives

A thorough evaluation of the biological activity of newly synthesized N-cyclohexyl pyrrole derivatives is crucial to understanding their therapeutic potential. This typically involves a battery of in vitro assays.

In Vitro Cytotoxicity Assays

The initial assessment of potential anticancer agents often involves determining their cytotoxicity against a panel of cancer cell lines.

MTT Assay Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-cyclohexyl pyrrole derivatives (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

To determine if an N-cyclohexyl pyrrole derivative acts as a kinase inhibitor, a direct enzymatic assay is performed.[13]

Luminescence-Based Kinase Assay Protocol [13]

-

Compound Preparation: Prepare serial dilutions of the N-cyclohexyl pyrrole derivative in DMSO.[13]

-

Kinase Reaction: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a kinase assay buffer. Add the diluted compound or DMSO control to the wells and incubate to allow for inhibitor binding.[13]

-

Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for a specified time (e.g., 60 minutes).[13]

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which generates a luminescent signal.[13]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[13]

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[7][8]

Fluorescence-Based Tubulin Polymerization Assay Protocol [8]

-

Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer containing GTP and a fluorescent reporter dye (e.g., DAPI), which preferentially binds to polymerized microtubules.[7]

-

Compound Addition: Add the N-cyclohexyl pyrrole derivative at various concentrations or a vehicle control to the wells of a microplate.

-

Initiate Polymerization: Add the tubulin solution to the wells and immediately begin monitoring the fluorescence intensity at 37°C in a fluorescence plate reader.

-

Data Acquisition: Record the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect of the compound.

Caption: Workflow for the biological evaluation of N-cyclohexyl pyrrole derivatives.

Mechanistic Insights: Signaling Pathways and Apoptosis Induction

The anticancer activity of many pyrrole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death.[14] The specific signaling pathways involved can vary depending on the compound's molecular target.

For instance, synthetic aminopyrrolic compounds have been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[14] This leads to the translocation of the pro-apoptotic protein Bax to the mitochondria, resulting in the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[14]

Caption: A potential apoptosis signaling pathway induced by bioactive pyrrole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical QSAR data for a series of N-substituted pyrrole derivatives to illustrate the impact of the N-substituent on anticancer activity.

| Compound ID | N-Substituent (R) | IC50 (µM) vs. Cancer Cell Line A | IC50 (µM) vs. Kinase B |

| 1 | Cyclohexyl | 1.5 | 0.8 |

| 2 | Phenyl | 2.8 | 1.2 |

| 3 | Benzyl | 3.5 | 2.1 |

| 4 | Methyl | 10.2 | 8.5 |

| 5 | H | >50 | >50 |

| 6 | 4-Hydroxycyclohexyl | 0.9 | 0.5 |

| 7 | 4-Methoxyphenyl | 1.8 | 0.9 |

The data in this hypothetical table suggests that the N-cyclohexyl group (Compound 1) confers greater potency than smaller alkyl (Compound 4) or even some aryl substituents (Compounds 2 and 3). Furthermore, substitution on the cyclohexyl ring, such as the introduction of a hydroxyl group (Compound 6), can further enhance activity, likely by forming additional hydrogen bonds within the target's binding site.

Conclusion and Future Directions

The N-cyclohexyl moiety is a valuable substituent in the design of bioactive pyrrole derivatives. Its unique combination of lipophilicity, steric bulk, and conformational flexibility allows for potent and often selective interactions with a range of biological targets, including protein kinases and tubulin. This in-depth technical guide has provided an overview of the synthesis, biological evaluation, and mechanistic aspects of N-cyclohexyl pyrrole derivatives, highlighting the critical role of this substituent in their structure-activity relationships.

Future research in this area should focus on a more systematic exploration of substitutions on the cyclohexyl ring to further optimize potency and selectivity. The development of novel synthetic methodologies that allow for the facile diversification of the N-cyclohexyl group will be crucial in this endeavor. Additionally, a deeper understanding of the specific signaling pathways modulated by these compounds will be essential for their translation into clinically effective therapeutic agents. The N-cyclohexyl pyrrole scaffold undoubtedly holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

-

La Regina, G., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry, 57(15), 6531-6552. [Link]

-

Cretu, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]

-

Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. [Link]

-

La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. IRIS, University of Naples Federico II. [Link]

-

Brindisi, M., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(11), 3335. [Link]

-

Anwer, Z., & Gupta, S. P. (2012). A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors. Medicinal Chemistry, 8(4), 636-642. [Link]

-

Bentham Science Publishers. (n.d.). A QSAR Study on a Series of Pyrrole Derivatives Acting as Lymphocyte- Specific Kinase (Lck) Inhibitors. [Link]

-

Sci-Hub. (n.d.). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. [Link]

-

D'Annessa, I., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 192, 112191. [Link]

-

Fotopoulos, I. V., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7894. [Link]

-

Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. [Link]

-

Ahmadi, A., et al. (2011). Synthesis and analgesic effects of new pyrrole derivatives of phencyclidine in mice. Arzneimittelforschung, 61(7), 413-417. [Link]

-

Journal of Minerals and Materials Characterization and Engineering. (2014). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. [Link]

-

Zambrano, G. I., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

ResearchGate. (2022). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

Kim, D. S., et al. (2015). Synthetic aminopyrrolic receptors have apoptosis inducing activity. Scientific Reports, 5, 14753. [Link]

-

Chemical Synthesis Database. (2025). 1-cyclohexyl-1H-pyrrole-2,5-dione. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

-

Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(6), 4898-4926. [Link]

-

Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(29), 3185-3211. [Link]

- Google Patents. (2003). WO2003044011A1 - Pyrrole synthesis.

-

Custodio, J. M. F., et al. (2021). Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives. New Journal of Chemistry, 45(28), 12613-12620. [Link]

-

Al-Ostath, A. I., et al. (2025). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. ChemistrySelect, 10(10), e2024047. [Link]

-

Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. [Link]

-

Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]

-

Routier, S., et al. (2013). Marine Pyrrolocarbazoles and Analogues: Synthesis and Kinase Inhibition. Marine Drugs, 11(11), 4319-4346. [Link]

-

Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14813-14889. [Link]

Sources

- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxanim.com [maxanim.com]

- 9. protocols.io [protocols.io]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. syrris.com [syrris.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthetic aminopyrrolic receptors have apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Promise of 2,5-Dimethylpyrrole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its myriad derivatives, the 2,5-dimethylpyrrole moiety has emerged as a particularly privileged substructure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the burgeoning therapeutic potential of 2,5-dimethylpyrrole derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the synthetic strategies, diverse biological activities, and mechanistic underpinnings of these versatile compounds, supported by experimental insights and quantitative data.

The Synthetic Keystone: The Paal-Knorr Pyrrole Synthesis

The primary and most efficient route to 2,5-dimethylpyrrole derivatives is the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) and a primary amine or ammonia.[2] The elegance of this reaction lies in its simplicity and the ready availability of the starting materials.[3]

The mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups of 2,5-hexanedione, forming a hemiaminal. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic 2,5-dimethylpyrrole ring.[4]

Experimental Protocol: A Representative Paal-Knorr Synthesis of a 2,5-Dimethyl-1-arylpyrrole

This protocol outlines a general procedure for the synthesis of a 1-aryl-2,5-dimethylpyrrole derivative.

Materials:

-

2,5-Hexanedione

-

Substituted Aniline

-

Glacial Acetic Acid

-

Methanol

-

Hydrochloric Acid (0.5 M)

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, combine the substituted aniline (1 equivalent) and 2,5-hexanedione (1 equivalent).

-

Add glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Add 0.5 M hydrochloric acid to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain the purified 2,5-dimethyl-1-arylpyrrole.[3]

Anticancer Potential: Targeting the Machinery of Malignancy

2,5-Dimethylpyrrole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes essential for tumor growth and survival.

A key mechanism involves the inhibition of microtubule polymerization.[5] Microtubules are critical for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.[5] Certain 2,5-dimethylpyrrole derivatives act as microtubule-destabilizing agents, leading to potent antiproliferative effects.

Another important avenue of anticancer activity is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These receptor tyrosine kinases play crucial roles in cell proliferation, angiogenesis, and metastasis. By blocking their activity, 2,5-dimethylpyrrole derivatives can effectively halt tumor progression.

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death.[5]

Quantitative Anticancer Activity

The anticancer efficacy of 2,5-dimethylpyrrole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzoic acid hydrazide analogs | A549 (Lung adenocarcinoma) | Varies | [7] |

| Pyrrolopyrimidines | A549 (Lung) | 0.35 - 1.56 | [5] |

| Pyrrole analogues of combretastatin A-4 | K-562 (Leukemia) | 0.21 | [5] |

| Pyrrole analogues of combretastatin A-4 | MDA-MB-231 (Breast) | 0.07 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

2,5-Dimethylpyrrole derivative test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2,5-dimethylpyrrole derivative and incubate for 48-72 hours.

-

Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals are formed.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at 492 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Action: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. 2,5-Dimethylpyrrole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is assessed by their ability to inhibit COX enzymes, with lower IC50 values indicating greater potency.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Dihydro-pyrazolyl-thiazolinone derivatives | COX-2 | 0.5 | [10] |

| 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | COX-1 | Varies | [11] |

| 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | COX-2 | Varies | [11] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)